Cyclopenten-1-yl acetate
CAS No.: 109667-02-9
Cat. No.: VC20744791
Molecular Formula: C7H9O2-
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109667-02-9 |
|---|---|
| Molecular Formula | C7H9O2- |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | cyclopenten-1-yl acetate |
| Standard InChI | InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h4H,2-3,5H2,1H3 |
| Standard InChI Key | MBVZEDIBUZMQOR-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CCCC1 |
| Canonical SMILES | CC(=O)OC1=CCCC1 |
Introduction
What is Cyclopenten-1-yl acetate?
Cyclopenten-1-yl acetate, also known as cyclopentene acetate, is a chemical compound with the molecular formula
. It has a molecular weight of 126.15 g/mol .
Identifiers:
Synonyms:
Safety and Handling
Because specific safety data for Cyclopenten-1-yl acetate is not readily available, general precautions for handling similar organic compounds should be observed. This includes wearing appropriate personal protective equipment such as gloves and eye protection, and ensuring adequate ventilation .
Potential Applications and Research
While specific applications for Cyclopenten-1-yl acetate are not detailed in the provided search results, similar compounds find use in organic synthesis and as flavor or fragrance components . Further research would be needed to explore potential applications of this specific acetate. Organic compounds, in general, are studied to relate their structure to the reactions they can undergo .
Regulatory Information
No specific regulatory information was found in the search results for Cyclopenten-1-yl acetate.
Further Research
Further investigation into Cyclopenten-1-yl acetate could explore its synthesis methods, detailed spectroscopic properties, and potential applications in various fields .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume